molecular formula C6H14O4Si B14716239 2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane CAS No. 18695-41-5

2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane

Cat. No.: B14716239
CAS No.: 18695-41-5
M. Wt: 178.26 g/mol
InChI Key: PPLOPAISLKXYHO-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane is an organosilicon compound with the molecular formula C₆H₁₄O₄Si. It is a cyclic siloxane derivative characterized by the presence of two methoxy groups and two methyl groups attached to a dioxasilolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane typically involves the reaction of dimethylsilanediol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then converted to the final product by the elimination of water. The reaction conditions generally include:

    Temperature: 50-70°C

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to form dimethylsilanediol and methanol.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles such as halides or amines.

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Substitution: Nucleophiles such as halides (e.g., sodium chloride), amines (e.g., methylamine)

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate

Major Products Formed

    Hydrolysis: Dimethylsilanediol and methanol

    Substitution: Substituted siloxanes

    Oxidation: Silanols or siloxanes

Scientific Research Applications

2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in the modification of biomolecules and as a protective group for sensitive functional groups.

    Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane involves its ability to undergo hydrolysis and substitution reactions. The compound can interact with various molecular targets through the formation of siloxane bonds, which can modify the properties of the target molecules. The pathways involved include:

Comparison with Similar Compounds

2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane can be compared with other similar compounds such as:

    2,2-Dimethoxypropane: Both compounds contain methoxy groups, but 2,2-Dimethoxypropane lacks the silicon atom and the cyclic structure.

    Dimethoxymethane: Similar in having methoxy groups, but it is a linear compound without the silicon atom.

    4,5-Dimethyl-1,3-dioxol-2-one: Shares the dioxolane ring structure but lacks the silicon atom and methoxy groups.

Properties

CAS No.

18695-41-5

Molecular Formula

C6H14O4Si

Molecular Weight

178.26 g/mol

IUPAC Name

2,2-dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane

InChI

InChI=1S/C6H14O4Si/c1-5-6(2)10-11(7-3,8-4)9-5/h5-6H,1-4H3

InChI Key

PPLOPAISLKXYHO-UHFFFAOYSA-N

Canonical SMILES

CC1C(O[Si](O1)(OC)OC)C

Origin of Product

United States

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